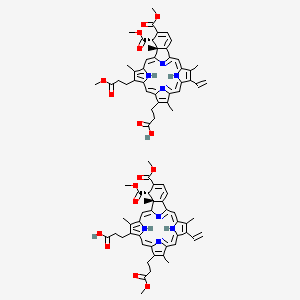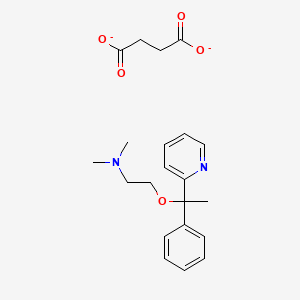
CID 146171193
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 146171193” is a chemical entity registered in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Analyse Chemischer Reaktionen
CID 146171193 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
CID 146171193 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. In medicine, the compound could be investigated for its therapeutic potential, including its effects on specific biological pathways or disease states. Additionally, in industry, this compound might be utilized in the development of new materials or as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of CID 146171193 involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to downstream effects. These interactions can result in changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. Understanding the precise mechanism of action requires detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
CID 146171193 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or functional groups but differ in their specific chemical properties or biological activities For example, compounds with similar molecular frameworks may exhibit different reactivity or binding affinities due to variations in their substituents or stereochemistry
Eigenschaften
Molekularformel |
C12H90Al15O73S8 |
|---|---|
Molekulargewicht |
2064.1 g/mol |
InChI |
InChI=1S/C12H22O35S8.15Al.38H2O/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;;;;;;;;;38*1H2/q;;;;;;;;8*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-8 |
InChI-Schlüssel |
AHXRJGAZWSUDHZ-UHFFFAOYSA-F |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al].[Al].[Al].[Al].[Al].[Al].[Al] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



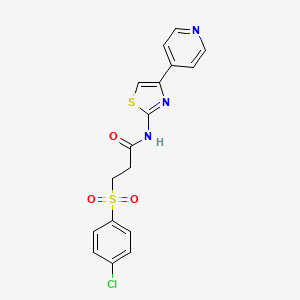
![(6Z,8E)-1,8-bis((2R,3R)-3,5,7-trihydroxychroman-2-yl)-5H-benzo[7]annulen-5-one](/img/structure/B11935288.png)
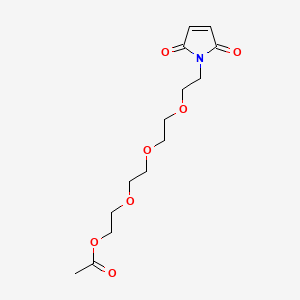
![[Hydroxy-[[3-hydroxy-5-(5-nitroindol-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B11935302.png)
![2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid](/img/structure/B11935309.png)
![2-[(3R)-7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide](/img/structure/B11935317.png)
![Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate](/img/structure/B11935329.png)
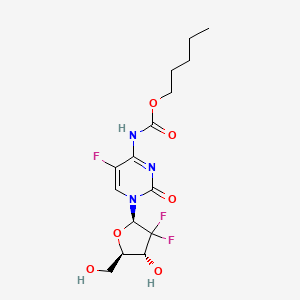
![2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11935342.png)
![tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11935347.png)

